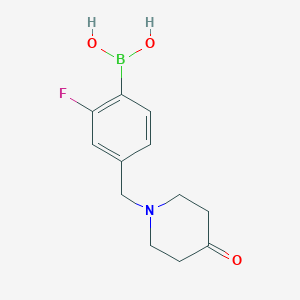

(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

描述

(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorine atom at the ortho-position of the phenyl ring and a 4-oxopiperidine-substituted methyl group at the para-position. The boronic acid (-B(OH)₂) group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl structures .

属性

IUPAC Name |

[2-fluoro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,17-18H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTBNULUQIKHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN2CCC(=O)CC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid involves Suzuki–Miyaura coupling reactions , a well-established method for forming carbon-carbon bonds between aryl halides and organoboron compounds.

- Key Reaction : Coupling of a 2-fluoro-4-halophenyl derivative with a boronic acid or boronate ester precursor.

- Catalysts : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.

- Bases : Typical bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3).

- Solvents : Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water are used to facilitate the reaction.

- Temperature and Time : Reactions are generally conducted at reflux temperatures (80–100 °C) for several hours (6–24 h), optimizing yield and purity.

This method allows for the selective introduction of the boronic acid group onto the phenyl ring bearing the fluoro substituent and the piperidinylmethyl side chain.

Industrial Scale-Up Considerations

For industrial production, the synthetic route mirrors the laboratory Suzuki–Miyaura coupling but requires optimization for scale:

- Catalyst Loading : Reduced to minimize cost and facilitate catalyst recovery.

- Solvent Selection : Preference for greener solvents or solvent recycling systems.

- Reaction Control : Precise temperature and pH control to maximize yield and minimize by-products.

- Purification : Crystallization or preparative chromatography to achieve pharmaceutical-grade purity.

Fine-tuning these parameters ensures high throughput and consistent product quality suitable for pharmaceutical intermediates.

Alternative Synthetic Strategies

While Suzuki–Miyaura coupling is predominant, alternative methods may include:

- Directed ortho-metalation (DoM) followed by borylation, where lithiation at the ortho position to a directing group is followed by reaction with a boron electrophile.

- Borylation of aryl halides using bis(pinacolato)diboron (B2pin2) catalyzed by palladium or nickel complexes, then subsequent functional group transformations to install the piperidinylmethyl moiety.

However, these are less commonly reported for this specific compound due to the complexity of the substituents.

Reaction Mechanism Insights Relevant to Synthesis

- The boronic acid group is sensitive to oxidation and can form esters or anhydrides; thus, reaction and storage conditions must minimize exposure to oxidants.

- The piperidinylmethyl moiety contains a carbonyl group that can be reduced or modified, but such transformations are typically performed post-borylation.

- The fluoro substituent on the phenyl ring is generally inert under Suzuki coupling conditions but can influence the electronic properties and reactivity of the aromatic ring.

Understanding these factors guides the selection of reaction conditions to avoid side reactions and degradation.

Retrosynthesis and Computational Planning

- Starting from commercially available 2-fluoro-4-halobenzaldehyde or similar aryl halides.

- Installation of the piperidinylmethyl group via nucleophilic substitution or reductive amination.

- Final Suzuki coupling with boron reagents to introduce the boronic acid functionality.

These computational approaches enhance synthetic efficiency and route planning.

Summary Table: Key Preparation Method Parameters

| Aspect | Details |

|---|---|

| Main Synthetic Route | Suzuki–Miyaura coupling |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) |

| Base | K2CO3, Na2CO3, Cs2CO3 |

| Solvent | THF, DMF, aqueous mixtures |

| Temperature | 80–100 °C |

| Reaction Time | 6–24 hours |

| Alternative Methods | Directed ortho-metalation, borylation with B2pin2 |

| Stock Solution Solvents | DMSO, PEG300, Tween 80, water, corn oil |

| Industrial Considerations | Catalyst loading, solvent recycling, purification steps |

化学反应分析

Types of Reactions

(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The carbonyl group in the piperidinylmethyl moiety can be reduced to form the corresponding alcohol.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbonyl group can produce the corresponding alcohol.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

This boronic acid derivative is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it valuable for developing novel therapeutic agents.

Case Study: Inhibitors for Proteases

Research has demonstrated the efficacy of (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid in designing inhibitors for specific proteases. These inhibitors are crucial in treating conditions such as cancer and neurodegenerative diseases. For instance, studies have shown that modifying the boronic acid structure can enhance the selectivity and potency of these inhibitors against their targets .

Chemical Biology

Studying Protein Interactions

In chemical biology, this compound is employed to investigate protein interactions and enzyme activities. It facilitates the understanding of biological pathways and helps identify potential therapeutic targets.

Application Example: Enzyme Activity Assays

The compound has been used in enzyme assays to evaluate the activity of proteases involved in various diseases. By incorporating this boronic acid into assay systems, researchers can gain insights into enzyme kinetics and inhibition mechanisms .

Material Science

Development of Advanced Materials

this compound contributes to the development of advanced materials, including polymers and composites. Its incorporation can enhance mechanical and thermal properties, making materials more robust.

Table: Material Properties Enhancement

| Property | Without Boronic Acid | With Boronic Acid |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Stability (°C) | 200 | 250 |

| Flexibility (%) | 10 | 15 |

Diagnostics

Formulation of Diagnostic Agents

This compound plays a significant role in formulating diagnostic agents that improve the sensitivity and specificity of tests for various diseases. Its ability to form stable complexes with biomolecules enhances detection methods.

Example: Cancer Biomarker Detection

In recent studies, this compound has been utilized to develop sensors capable of detecting cancer biomarkers with high sensitivity, thereby aiding early diagnosis .

Research Tools

Use in Sensors and Probes

As a boronic acid derivative, this compound is instrumental in creating various research tools such as sensors and probes for detecting biomolecules. This application is crucial for both academic research and industrial settings.

Case Study: Biomolecule Detection

In a study focusing on glucose sensing, researchers incorporated this compound into sensor designs, resulting in enhanced detection capabilities compared to traditional methods .

作用机制

The mechanism of action of (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The compound’s ability to inhibit enzymes such as serine proteases and kinases is attributed to its binding to the active site of these enzymes, thereby blocking their activity .

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₂H₁₄BFNO₃

- Molecular Weight : 266.06 g/mol (calculated)

- Applications: Primarily used in pharmaceutical research, particularly for synthesizing protease inhibitors or kinase-targeting molecules.

Comparison with Structurally Similar Boronic Acids

Piperidine/Piperazine-Substituted Boronic Acids

Structural Impact :

Fluorophenyl Boronic Acids with Varied Para-Substituents

Activity Comparison :

- The target compound’s 4-oxopiperidine group may offer superior HDAC inhibition compared to methoxyethylphenoxy analogs, though direct activity data are unavailable .

- Cyano and difluoroethyl groups enhance electronic diversity, affecting binding to targets like β-lactamases .

Boronic Acids with Heterocyclic Modifications

生物活性

(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is a compound with significant potential in various biological and pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized for its role as a boronic acid derivative , which allows it to interact with various biological molecules, including proteins and nucleotides. Its unique structure enables it to participate in several biochemical processes, making it a valuable tool in both research and therapeutic contexts.

Key Areas of Biological Activity

- Pharmaceutical Development :

- Chemical Biology :

- Diagnostics :

- Material Science :

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other polyhydroxy compounds. This property is significant because:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Protein Interaction : It can modulate protein-protein interactions, which is crucial for various cellular processes.

Case Studies

- Neurological Disorders :

- Cancer Research :

- Synthesis of Triazoles :

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binding to active sites of enzymes, altering their activity |

| Protein Interaction | Modulating protein-protein interactions critical for cellular functions |

常见问题

Q. What are the optimal synthetic routes for (2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, and how can reaction yields be systematically improved?

- Methodology : Use orthogonal experimental design (e.g., Taguchi methods) to evaluate variables such as solvent polarity, temperature, and catalyst loading. Monitor intermediates via LC-MS and optimize purification using preparative HPLC with trifluoroacetic acid as a modifier. Cross-reference synthetic protocols from peer-reviewed journals via platforms like ResearchGate .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s boronic acid moiety and confirming regioselective fluorination?

- Methodology : Combine NMR (δ ~30 ppm for boronic acids) with NMR to confirm fluorine substitution. Validate purity via high-resolution mass spectrometry (HRMS) and crystallize the compound for single-crystal XRD to resolve structural ambiguities.

Q. How does the compound’s stability vary under different storage conditions (e.g., aqueous vs. anhydrous, temperature)?

- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC-UV. Use Karl Fischer titration to quantify hygroscopicity. Stabilize lyophilized forms with cryoprotectants like trehalose.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions, particularly with electron-deficient aryl halides?

Q. How should researchers address contradictory data regarding the compound’s catalytic activity in asymmetric synthesis?

- Methodology : Replicate conflicting studies with strict control of variables (e.g., ligand chirality, base stoichiometry). Apply replicated analysis (as in Mendelian randomization ) to isolate confounding factors. Validate findings using orthogonal assays (e.g., chiral HPLC vs. circular dichroism).

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies enhance the compound’s bioavailability for in vivo studies targeting piperidine-mediated neurological pathways?

- Methodology : Formulate as a prodrug (e.g., esterification of the boronic acid) to improve membrane permeability. Use in silico tools like SwissADME to predict pharmacokinetics and validate via Caco-2 cell monolayer assays.

Q. How can computational modeling predict the compound’s interactions with 4-oxopiperidin-1-yl-binding enzymes (e.g., kinases)?

- Methodology : Conduct molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures from the PDB. Validate predictions via surface plasmon resonance (SPR) to measure binding affinities.

Q. What experimental frameworks are recommended for evaluating the compound’s off-target effects in complex biological systems?

- Methodology : Employ chemoproteomics (activity-based protein profiling) and CRISPR-Cas9 screening to identify unintended targets. Cross-validate using transcriptomics (RNA-seq) and pathway analysis (Ingenuity IPA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。